Elacestrant-d4-1

Description

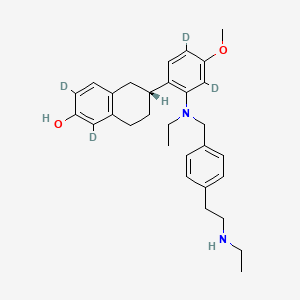

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H38N2O2 |

|---|---|

Molecular Weight |

462.7 g/mol |

IUPAC Name |

(6R)-1,3-dideuterio-6-[3,5-dideuterio-2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i13D,14D,19D,20D |

InChI Key |

SIFNOOUKXBRGGB-LSVQWTANSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@H](C2)C3=C(C(=C(C(=C3)[2H])OC)[2H])N(CC)CC4=CC=C(C=C4)CCNCC)C(=C1O)[2H] |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Elacestrant-d4: A Technical Overview of its Chemical Properties and Structure

Elacestrant-d4 is the deuterated analog of Elacestrant, a pioneering, orally bioavailable selective estrogen receptor degrader (SERD). The strategic incorporation of deuterium atoms enhances its metabolic stability, potentially improving its pharmacokinetic profile compared to the non-deuterated parent compound. This technical guide provides a detailed examination of the chemical properties, structure, and relevant experimental methodologies for Elacestrant-d4, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of Elacestrant-d4 are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

| Property | Value |

| Molecular Formula | C30H34D4N2O2 |

| Molecular Weight | 462.66 g/mol [1] |

| IUPAC Name | (6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol[2] |

| Synonyms | RAD1901-d4[1][3] |

| Appearance | Solid at room temperature[1] |

| Purity | ≥98.0%[4] |

| Unlabeled CAS Number | 722533-56-4[3][5] |

Chemical Structure

Elacestrant-d4 possesses a complex polycyclic structure. The deuterium atoms are strategically incorporated at specific positions to improve metabolic stability.[2] The locations of the four deuterium atoms are on the ethylaminoethyl group attached to the phenyl ring.[2]

Caption: Simplified structure of Elacestrant-d4.

Experimental Protocols

Synthesis and Purification

The synthesis of Elacestrant-d4 involves the introduction of deuterium into the Elacestrant molecule. Common strategies include:

-

Deuteration of Precursors : Utilizing deuterated reagents during the synthesis of key intermediates.[2]

-

Exchange Reactions : Employing methods that facilitate the exchange of hydrogen for deuterium atoms in specific functional groups.[2]

A typical synthetic route may involve the stereoselective addition of an arylmagnesium reagent to a ketone intermediate, which yields a tertiary alcohol with high diastereoselectivity.[2]

Purification of the final compound is critical to ensure high purity for research purposes and is typically achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

Characterization

The structural integrity and purity of Elacestrant-d4 are confirmed through various analytical techniques. While specific protocols for the deuterated form are not detailed in the provided results, standard characterization methods for complex organic molecules, as suggested by studies on the parent compound, would include:

-

X-Ray Powder Diffraction (XRPD) : To determine the crystalline form of the solid.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure and the position of the deuterium labels.[6]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) : To assess thermal properties such as melting point and decomposition temperature.[6]

-

High-Performance Liquid Chromatography (HPLC) : To determine the purity of the compound.[6]

In Vitro and In Vivo Formulations

For experimental use, Elacestrant-d4 is typically prepared as a stock solution and then further diluted for specific assays.

-

Stock Solution Preparation : Due to its low water solubility, Elacestrant-d4 is often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1] For a 1 mM stock solution, 2.1614 mL of DMSO would be used for 1 mg of the compound.[1]

-

In Vivo Formulations : For animal studies, the DMSO stock solution is often formulated to be injectable. Common formulations include:

Biological Activity and Mechanism of Action

Elacestrant-d4 is a selective estrogen receptor degrader (SERD) that specifically targets the estrogen receptor-alpha (ERα).[2] Its biological activity is similar to its non-deuterated counterpart, Elacestrant.[2] It functions as an antagonist of ERα, leading to the degradation of the receptor and thereby inhibiting estrogen-mediated signaling pathways that are crucial for the growth of certain breast cancers.[2]

Elacestrant has demonstrated significant efficacy in hormone receptor-positive breast cancer, particularly in cases with mutations that confer resistance to other endocrine therapies.[2][7] The deuteration in Elacestrant-d4 is intended to enhance its metabolic stability and potentially improve its bioavailability.[2]

The compound exhibits a strong binding affinity for ERα with a half-maximal inhibitory concentration (IC50) of 48 nM, and a much lower affinity for ERβ with an IC50 of 870 nM, indicating an 18-fold selectivity for ERα.[3][5]

Caption: Mechanism of action of Elacestrant-d4.

References

- 1. Elacestrant-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 2. Buy Elacestrant-d4 [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SmallMolecules.com | Elacestrant-d4 | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. breastcancer.org [breastcancer.org]

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Elacestrant-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Elacestrant-d4, a deuterated analogue of the selective estrogen receptor degrader (SERD), Elacestrant. This document details a plausible synthetic route, experimental protocols, and relevant analytical data. Additionally, it visualizes the synthetic workflow and the established signaling pathway of Elacestrant.

Introduction

Elacestrant is an orally bioavailable SERD that functions as an antagonist of the estrogen receptor (ER), primarily targeting ERα.[1] By binding to ERα, Elacestrant blocks its transcriptional activity and promotes its degradation via the proteasomal pathway.[2][3] This mechanism of action makes it a crucial therapeutic agent in the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[4]

The isotopically labeled version, Elacestrant-d4, is a valuable tool in pharmaceutical research, particularly in pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME). The deuterium labels provide a distinct mass signature, allowing for its differentiation from the non-labeled drug in biological matrices.[3]

Synthesis of Elacestrant-d4

The synthesis of Elacestrant-d4 involves the introduction of four deuterium atoms. A feasible approach is the utilization of a deuterated starting material in a multi-step synthesis that mirrors the established route for Elacestrant. This ensures the strategic placement of the deuterium labels.

A plausible synthetic strategy involves the deuteration of a key intermediate, such as a derivative of N-ethyl-4-formyl-benzeneacetamide, at the benzylic position of the ethylaminoethyl side chain. This can be achieved through hydrogen-deuterium exchange reactions catalyzed by a suitable base or metal catalyst.[5][6]

Proposed Synthetic Workflow

The following diagram illustrates a potential multi-step synthesis for Elacestrant-d4, commencing with a deuterated precursor.

Caption: Proposed synthetic workflow for Elacestrant-d4.

Experimental Protocols

The following are representative experimental protocols for the synthesis of Elacestrant-d4. These are based on established chemical transformations and may require optimization for specific laboratory conditions.

Synthesis of Deuterated Precursor: N-(ethyl-d5)-4-formyl-benzeneacetamide

Objective: To introduce deuterium atoms at an early stage of the synthesis.

Procedure:

-

To a solution of 4-formyl-benzeneacetamide (1.0 eq) in a suitable solvent such as deuterated methanol (MeOD), add ethyl-d5-amine hydrochloride (1.2 eq) and a reducing agent like sodium cyanoborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(ethyl-d5)-4-formyl-benzeneacetamide.

Multi-step Synthesis of Elacestrant-d4

A multi-step synthesis, as outlined in the literature for Elacestrant, can be adapted using the deuterated precursor.[7] This involves a series of reactions including demethylation, benzylation, bromination, reduction, and reductive amination to construct the final molecule.

Purification of Elacestrant-d4

Objective: To isolate and purify the final deuterated compound.

Procedure:

-

Dissolve the crude Elacestrant-d4 in a minimal amount of a suitable solvent.

-

Employ preparative high-performance liquid chromatography (HPLC) for purification.

-

Use a C18 column with a gradient elution system of acetonitrile and water containing 0.1% formic acid.

-

Collect the fractions containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified Elacestrant-d4.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of Elacestrant-d4.

Synthesis and Yield

| Step No. | Reaction | Starting Material | Product | Representative Yield (%) |

| 1 | Deuteration of Precursor | 4-formyl-benzeneacetamide | N-(ethyl-d5)-4-formyl-benzeneacetamide | 85 |

| 2 | Multi-step Synthesis | Deuterated Precursor & other intermediates | Crude Elacestrant-d4 | 40-50 (overall) |

| 3 | Purification | Crude Elacestrant-d4 | Purified Elacestrant-d4 | 90 |

Analytical Characterization

| Analysis | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Purity (HPLC) | ≥98% | 99.5% |

| Isotopic Purity (MS) | ≥98% Deuterium incorporation | >99% |

| Mass Spectrometry (m/z) | [M+H]⁺ for C₃₀H₃₄D₄N₂O₂ | Expected: 463.37, Found: 463.37 |

| ¹H NMR | Spectrum consistent with structure | Conforms |

Mechanism of Action: Elacestrant Signaling Pathway

Elacestrant exerts its therapeutic effect by acting as a selective estrogen receptor degrader. The diagram below illustrates its mechanism of action.

Caption: Mechanism of action of Elacestrant as a SERD.

Elacestrant binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2][8] This leads to a reduction in ERα levels, thereby inhibiting estrogen-driven gene transcription and cancer cell proliferation.[3]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic labeling of Elacestrant-d4. The detailed, albeit representative, experimental protocols and compiled analytical data serve as a valuable resource for researchers and professionals in the field of drug development. The visualization of the synthetic workflow and the signaling pathway of Elacestrant further elucidates the critical aspects of this important therapeutic agent and its deuterated analogue. Further optimization of the presented synthetic route may be necessary to achieve desired yields and purity in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

Elacestrant-d4: A Technical Guide to its Mechanism of Action as a Selective Estrogen Receptor Degrader (SERD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is a pioneering, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that represents a significant advancement in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Approved by the FDA, elacestrant is indicated for the treatment of postmenopausal women and adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed following at least one line of endocrine therapy.[1] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the estrogen receptor, SERDs like elacestrant not only block the receptor's activity but also trigger its degradation.[3] This dual mechanism of action is particularly effective against tumors that have developed resistance to traditional endocrine therapies, including those with ESR1 mutations.[2][3]

Elacestrant-d4 is a deuterated form of elacestrant. In drug development and clinical pharmacology, deuterated compounds are frequently used as internal standards in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of the parent drug in biological samples.[4][5] The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass, which is easily distinguishable by a mass spectrometer, but it does not alter the fundamental biological mechanism of action.[4][5] Therefore, the mechanism of action of elacestrant-d4 as a SERD is identical to that of elacestrant. This guide will provide an in-depth technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action as a SERD

Elacestrant exerts its anti-tumor effects by directly binding to the estrogen receptor alpha (ERα), inducing a conformational change that ultimately leads to the degradation of the receptor via the ubiquitin-proteasome pathway. This process effectively eliminates ERα from cancer cells, thereby abrogating estrogen-driven signaling and inhibiting tumor growth.[3]

Binding to Estrogen Receptor Alpha (ERα)

Elacestrant is a competitive antagonist of the estrogen receptor, binding to the ligand-binding domain (LBD) of ERα.[6] Molecular docking and dynamics simulations have revealed that elacestrant interacts with key amino acid residues within the LBD, including those in helices H3, H5, H6, and H11.[6] Notably, an essential interaction for the downstream degradation of ERα is the one formed between elacestrant and the asparagine residue at position 532 (Asn532) of helix 11.[6] This interaction is crucial for inducing the conformational change that marks the receptor for degradation.[6]

Induction of Conformational Change and Inhibition of ERα Signaling

Upon binding, elacestrant induces a unique conformation in the ERα protein that is distinct from the conformation induced by estrogen (an agonist) or SERMs. This altered conformation prevents the recruitment of co-activators necessary for the transcription of estrogen-responsive genes.[3] Consequently, downstream signaling pathways that promote cell proliferation and survival are inhibited.[3]

ERα Degradation via the Ubiquitin-Proteasome Pathway

The elacestrant-induced conformational change exposes hydrophobic surfaces on the ERα protein, which is recognized by the cellular protein quality control machinery.[1] This leads to the recruitment of E3 ubiquitin ligases, which tag the ERα protein with a chain of ubiquitin molecules. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the ERα protein.[3] By actively promoting the destruction of ERα, elacestrant reduces the total cellular pool of the receptor, offering a more complete and sustained blockade of estrogen signaling compared to agents that only block its activity.[7]

Data Presentation

Table 1: Elacestrant Binding Affinity for Estrogen Receptors

| Receptor | Assay Type | Value (nM) | Reference(s) |

| ERα | IC50 (Competitor Assay) | 48 | [8] |

| ERβ | IC50 (Competitor Assay) | 870 | [8] |

IC50: The half-maximal inhibitory concentration, representing the concentration of elacestrant required to displace 50% of a radiolabeled ligand from the receptor.

Table 2: Elacestrant-Mediated ERα Degradation

| Cell Line | Treatment Duration | Elacestrant Concentration (nM) | ERα Degradation (EC50, nM) | Reference(s) |

| MCF-7 | 48 hours | Dose-dependent | 0.6 | [9] |

EC50: The half-maximal effective concentration, representing the concentration of elacestrant required to induce 50% of its maximal effect (in this case, ERα degradation).

Table 3: Anti-proliferative Activity of Elacestrant in ER+ Breast Cancer Cell Lines

| Cell Line | Estradiol (E2) Presence | IC50 (nM) | Reference(s) |

| MCF-7 | With E2 | ≤27 | [8] |

| MCF-7 | With E2 | 0.004 | [4] |

| T47D | With E2 | Dose-dependent | [10] |

| HCC1428-LTED | - | Dose-dependent | [10] |

| MCF7-LTED-Y537S | - | Dose-dependent | [10] |

| MCF7-LTED-D538G | - | Dose-dependent | [10] |

IC50 values for cell proliferation indicate the concentration of elacestrant required to inhibit cell growth by 50%. LTED models represent long-term estrogen deprivation, and Y537S/D538G are common ESR1 mutations.

Experimental Protocols

ERα Competitive Binding Assay

This protocol is adapted for determining the binding affinity of elacestrant for ERα.

-

Preparation of Uterine Cytosol:

-

Uteri are collected from ovariectomized rats and homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[9]

-

The homogenate is centrifuged to remove cellular debris, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing ERα.[9]

-

Protein concentration in the cytosol is determined using a standard protein assay.

-

-

Competitive Binding Reaction:

-

A constant concentration of radiolabeled estradiol (e.g., [3H]-E2) is incubated with a fixed amount of uterine cytosol protein in the presence of increasing concentrations of unlabeled elacestrant (the competitor).[9]

-

Control tubes include total binding (radiolabeled estradiol and cytosol only) and non-specific binding (radiolabeled estradiol, cytosol, and a large excess of unlabeled estradiol).

-

Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.[9]

-

-

Separation of Bound and Free Ligand:

-

Quantification and Data Analysis:

-

The radioactivity in the HAP pellet (bound ligand) is measured using a scintillation counter.

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of elacestrant.

-

The IC50 value is determined from the curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

-

Western Blotting for ERα Degradation

This protocol details the procedure to quantify the degradation of ERα in breast cancer cells following treatment with elacestrant.

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

-

Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.[10]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.[12]

-

-

Detection and Quantification:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Quantify the band intensities for ERα and the loading control using densitometry software.

-

Normalize the ERα band intensity to the loading control and express the results as a percentage of the vehicle-treated control to determine the extent of degradation.[12]

-

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the anti-proliferative effects of elacestrant.

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of elacestrant in culture medium.

-

Add the elacestrant dilutions to the appropriate wells. Include vehicle-treated wells as a control.

-

Incubate the plate for the desired treatment period (e.g., 7 days).[11]

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[7]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[7]

-

Add 100 µL of the CellTiter-Glo® reagent to each well.[7][11]

-

Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Subtract the average background luminescence from all experimental readings.

-

Plot the luminescence signal against the log concentration of elacestrant.

-

Use a non-linear regression analysis to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway

Caption: Elacestrant-induced ERα degradation pathway.

Experimental Workflows

Caption: ERα competitive binding assay workflow.

Caption: Western blot workflow for ERα degradation.

Caption: CellTiter-Glo® cell viability assay workflow.

References

- 1. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]

- 2. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ch.promega.com [ch.promega.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Characteristics of Elacestrant-d4-1 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Elacestrant-d4-1 powder, a deuterated analog of Elacestrant. Elacestrant is a pioneering, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of certain types of breast cancer.[1] The incorporation of deuterium in this compound is intended to enhance its metabolic stability and pharmacokinetic profile.[2] This document compiles essential data from various sources to support research and development activities.

Core Physical and Chemical Properties

This compound is a deuterated form of Elacestrant, a non-steroidal small molecule that functions as an estrogen receptor (ER) antagonist.[1] It typically exists as a solid at room temperature. While specific data for the d4-1 variant is limited, the physical properties of the parent compound, Elacestrant dihydrochloride, are well-characterized as a white to off-white to grey solid powder.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its parent compound, Elacestrant.

| Property | Value | Remarks | Source(s) |

| Molecular Formula | C30H34D4N2O2 | - | [2] |

| Molecular Weight | 462.66 g/mol | - | [2] |

| Appearance | Typically exists as a solid at room temperature. The non-deuterated dihydrochloride salt is a white to off-white to grey solid powder. | Visual inspection. | N/A |

| Melting Point | Polymorph A: 225-226 °C (onset) | Data for Elacestrant dihydrochloride. Different polymorphs exhibit different melting points. | [3] |

| Solubility (Elacestrant) | DMSO: ~160 mg/mL | In vitro solubility of the non-deuterated form. | [4] |

| Solubility (Elacestrant dihydrochloride) | Water: 25 mg/mL0.01 N HCl: Freely soluble | Solubility of the non-deuterated dihydrochloride salt. | N/A |

| Purity | ≥98% | Typical purity for commercially available research-grade Elacestrant-d4. | [5] |

| IC50 (Elacestrant) | ERα: 48 nMERβ: 870 nM | In vitro inhibitory concentration for the non-deuterated form. | [6] |

Signaling Pathway and Mechanism of Action

Elacestrant is a selective estrogen receptor degrader (SERD) that targets estrogen receptor-alpha (ERα). In estrogen receptor-positive (ER+) breast cancers, the growth of tumor cells is driven by estrogen-mediated signaling. Elacestrant binds to ERα, inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the overall levels of ERα in the cancer cells, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. A key advantage of Elacestrant is its efficacy against tumors with ESR1 mutations, which can confer resistance to other endocrine therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy Elacestrant-d4 [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elacestrant-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

Elacestrant-d4: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Elacestrant-d4 in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of drugs, providing key data and methodologies to support further research and formulation activities.

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer. Elacestrant-d4 is a deuterated form of Elacestrant, which is synthesized by replacing one or more hydrogen atoms with deuterium. This isotopic substitution can alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability.[1][2][3][4][5][][7][8] Understanding the solubility of Elacestrant-d4 in various organic solvents is crucial for its laboratory use, formulation development, and preclinical studies.

Solubility Data

The following table summarizes the available quantitative solubility data for Elacestrant and its dihydrochloride salt in various solvents. It is crucial to reiterate that this data pertains to the non-deuterated form and should be used as a reference for Elacestrant-d4 with the understanding that actual values may differ.

| Solvent System | Compound Form | Temperature (°C) | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Elacestrant dihydrochloride | Not Specified | ≥ 2.5 mg/mL | [9] |

| Dimethyl Sulfoxide (DMSO) | Elacestrant dihydrochloride | Not Specified | ≥ 2.87 mg/mL | [9] |

| Ethanol/Water (96:4, v/v) | Elacestrant dihydrochloride | 50 | Dissolves (in 30 vol.) | [10][11] |

| Methanol | Elacestrant dihydrochloride | 50 | Dissolves (in 5-10 vol.) | [10][11] |

| Chloroform | Elacestrant dihydrochloride | 40 | Low solubility (in 50 vol.) | [10] |

| Water | Elacestrant dihydrochloride | Not Specified | 25 mg/mL | [10] |

| 0.01 N HCl | Elacestrant dihydrochloride | Not Specified | Freely soluble | [10] |

Note: "vol." refers to the volume of solvent relative to the mass of the solute (e.g., 30 vol. for 50 mg of compound would be 1.5 mL).

A qualitative solubility assessment of Elacestrant dihydrochloride in 40 non-conventional organic solvents indicated low solubility in most, with the exception of benzyl alcohol, ethylene glycol, hexafluoroisopropanol (HFIP), and trifluoroethanol (TFE).[11]

Experimental Protocols

A standardized experimental protocol for determining the solubility of an active pharmaceutical ingredient (API) like Elacestrant-d4 is essential for obtaining reproducible and accurate results. The following outlines a general methodology based on the saturation shake-flask method, a commonly accepted technique.

Objective: To determine the equilibrium solubility of Elacestrant-d4 in a selection of organic solvents at a specified temperature.

Materials:

-

Elacestrant-d4 (solid form)

-

Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane, Dimethylformamide) of high purity

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Procedure:

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

-

Sample Preparation: Add an excess amount of Elacestrant-d4 to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Addition of Solvent: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Elacestrant-d4.

-

Data Analysis: Calculate the solubility of Elacestrant-d4 in each solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent.

Mandatory Visualizations

Elacestrant Signaling Pathway

Elacestrant, as a selective estrogen receptor degrader (SERD), functions by binding to the estrogen receptor alpha (ERα). This binding event leads to a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα prevents its translocation to the nucleus, inhibits the transcription of estrogen-responsive genes, and ultimately blocks the proliferative signaling in ER-positive cancer cells.

Caption: Mechanism of action of Elacestrant-d4.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like Elacestrant-d4.

Caption: Workflow for solubility determination.

Conclusion

This technical guide provides a summary of the available information on the solubility of Elacestrant-d4 in organic solvents, primarily based on data for its non-deuterated counterpart. The provided experimental protocol and workflows offer a solid foundation for researchers to conduct their own solubility assessments. Given the limited specific data for Elacestrant-d4, empirical determination of its solubility in relevant organic solvents is highly recommended to ensure accuracy in experimental design and formulation development. Future studies characterizing the solubility of Elacestrant-d4 will be invaluable to the scientific community.

References

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioscientia.de [bioscientia.de]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 7. informaticsjournals.co.in [informaticsjournals.co.in]

- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

Stability and Storage of Elacestrant-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Elacestrant-d4, a deuterated analog of Elacestrant. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. The data is primarily based on studies conducted on Elacestrant, with the assumption of a similar stability profile for its deuterated counterpart due to their structural similarity.

Recommended Storage Conditions

Proper storage is paramount to maintain the chemical and isotopic purity of Elacestrant-d4. The following conditions are recommended based on available data for Elacestrant and its analogs.

Table 1: Recommended Storage Conditions for Elacestrant-d4

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Note: For optimal stability, it is advised to store Elacestrant-d4 in a sealed container, protected from moisture and light.[1] Shipping of the compound is typically done at room temperature, as it is considered stable for short durations under these conditions.[2][3]

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for Elacestrant-d4 is not publicly available, studies on Elacestrant provide valuable insights into its potential degradation pathways.

A study on Elacestrant subjected it to various stress conditions, including acid, alkali, peroxide, reduction, heat, and light, to assess its stability.[4] The results indicate that Elacestrant is most susceptible to degradation under oxidative, acidic, alkaline, and hydrolytic conditions.

Table 2: Summary of Forced Degradation Studies on Elacestrant

| Stress Condition | Degradation (%) | Stability Profile |

| Peroxide | 14.7% | Susceptible |

| Acid | 12.5% | Susceptible |

| Alkali | 10.9% | Susceptible |

| Hydrolysis | 10.6% | Susceptible |

| Photolytic | 2.6% | Relatively Stable |

| Thermal | 1.3% | Stable |

| Reduction | Not specified | Relatively Stable |

Data from a study on Elacestrant, which is expected to have a similar degradation profile to Elacestrant-d4.[4]

Furthermore, studies on Elacestrant dihydrochloride have shown that the anhydrous form is stable at 0-90% relative humidity but can convert to a less stable hydrate form at relative humidity greater than 90%.[5] This highlights the importance of controlling humidity during storage.

Experimental Protocols

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. The following is a generalized protocol based on the methods used for Elacestrant analysis.

Stability-Indicating LC-MS/MS Method

A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method can be employed for the analysis of Elacestrant-d4 and its potential degradation products.

Table 3: Example of LC-MS/MS Method Parameters for Elacestrant Analysis

| Parameter | Specification |

| Chromatography | |

| Column | Agilent Eclipse XDB (150 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase | Isocratic elution |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometry | |

| Detector | Tandem Mass Spectrometry (MS/MS) with PDA |

This method was developed for Elacestrant and would require optimization and validation for Elacestrant-d4.[4]

Forced Degradation Study Protocol (General)

The following outlines a general workflow for conducting a forced degradation study on Elacestrant-d4.

Caption: Workflow for a forced degradation study of Elacestrant-d4.

Potential Degradation Pathways

While the exact chemical structures of the degradation products of Elacestrant-d4 have not been detailed in the available literature, the susceptibility to hydrolysis and oxidation suggests that the ester and amine functionalities within the molecule are likely points of degradation. The core structure, however, appears to be relatively stable under thermal and photolytic stress.

The following diagram illustrates a logical relationship for assessing the stability of Elacestrant-d4.

Caption: Logical framework for the stability assessment of Elacestrant-d4.

Conclusion

Elacestrant-d4 is expected to be a stable compound when stored under the recommended conditions, particularly when protected from high humidity, strong acidic, basic, and oxidizing environments. The provided information, primarily based on the non-deuterated Elacestrant, serves as a robust guideline for researchers and scientists. It is recommended that specific stability studies be conducted on Elacestrant-d4 to confirm its degradation profile and to identify any potential degradation products unique to the deuterated molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. QUANTITATIVE ANALYSIS OF ELACESTRANT IN PHARMACEUTICAL DOSAGE FORMS BY ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH EMPHASIS ON STABILITY ASSESSMENT | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]

- 3. Stability & Polymorphic Characterization of Elacestrant Dihydrochloride | CoLab [colab.ws]

- 4. Computer-Aided Drug Design Across Breast Cancer Subtypes: Methods, Applications and Translational Outlook [mdpi.com]

- 5. ajpaonline.com [ajpaonline.com]

Commercial suppliers and pricing for Elacestrant-d4-1

For researchers, scientists, and drug development professionals.

This in-depth technical guide provides comprehensive information on Elacestrant-d4, a deuterated analog of the selective estrogen receptor degrader (SERD), Elacestrant. This document outlines its commercial availability, biological activity, and detailed experimental protocols for its use in preclinical research.

Commercial Availability and Pricing

Elacestrant-d4 is available from several commercial suppliers for research purposes. While specific pricing is often provided upon request, the following table summarizes key information from prominent vendors. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

| Supplier | Catalog Number | Other Deuterated Variants | Purity | Formulation |

| MedChemExpress | HY-19822S | Elacestrant-d4-1, Elacestrant-d6, Elacestrant-d10 | >98% | Solid |

| InvivoChem | V89578 | Not specified | ≥98% | Solid |

| Selleck Chemicals | S12848045 | Not specified | >99% | Solid |

Note: Pricing for Elacestrant-d4 is typically available by requesting a quote from the respective supplier.

Biological Activity and Data

Elacestrant is a potent and orally bioavailable SERD that functions by binding to the estrogen receptor (ER) and promoting its degradation[1]. The deuterated form, Elacestrant-d4, is expected to exhibit a similar mechanism of action but may have altered pharmacokinetic properties due to the kinetic isotope effect, potentially leading to increased metabolic stability[2].

| Parameter | Value | Receptor | Reference |

| IC50 | 48 nM | ERα | [3][4][5][6] |

| IC50 | 870 nM | ERβ | [3][4][5][6] |

Synthesis

The synthesis of Elacestrant-d4 involves the strategic incorporation of deuterium atoms into the Elacestrant molecule. This is typically achieved through methods such as the use of deuterated precursors or through hydrogen-deuterium exchange reactions on the non-deuterated Elacestrant molecule[2].

Experimental Protocols

In Vitro Estrogen Receptor Degradation Assay

This protocol is designed to assess the ability of Elacestrant-d4 to induce the degradation of ERα in a cell-based assay.

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

-

Elacestrant-d4

-

Fulvestrant (as a positive control)

-

DMSO (vehicle control)

-

Lysis buffer

-

Primary antibody against ERα

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Elacestrant-d4 (e.g., 0.1, 1, 10, 100 nM) or controls (DMSO, Fulvestrant) for 24 hours.

-

Lyse the cells and quantify the total protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary anti-ERα antibody, followed by the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of ERα degradation relative to the vehicle control.

In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Elacestrant-d4 in a mouse xenograft model using ER-positive breast cancer cells.

Materials:

-

Female immunodeficient mice (e.g., BALB/c nude)

-

MCF-7 cells

-

Matrigel

-

Elacestrant-d4

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups (vehicle control, Elacestrant-d4 at various doses).

-

Administer Elacestrant-d4 or vehicle daily via oral gavage.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ERα levels).

Visualizations

Caption: Signaling pathway of Elacestrant-d4 as a SERD.

Caption: Preclinical experimental workflow for Elacestrant-d4.

References

- 1. mdpi.com [mdpi.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Endocrine Therapy of Estrogen Receptor-Positive Breast Cancer Cells: Early Differential Effects on Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Handling of Elacestrant-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling protocols for Elacestrant-d4, a deuterated analog of Elacestrant. As a selective estrogen receptor degrader (SERD), Elacestrant and its deuterated form are pivotal in oncological research, particularly in the context of estrogen receptor-positive (ER+) breast cancers.[1][2] This document synthesizes available safety information, physical and chemical properties, and recommended handling procedures to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

Elacestrant-d4 is a deuterated form of Elacestrant, where four deuterium atoms are strategically incorporated into the molecule.[1] This isotopic labeling is primarily used to enhance metabolic stability and improve pharmacokinetic properties for research applications.[1]

Table 1: Chemical and Physical Properties of Elacestrant-d4

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₄D₄N₂O₂ | PubChem[3] |

| Molecular Weight | 462.7 g/mol | PubChem[3] |

| IUPAC Name | (6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | PubChem[3] |

| Synonyms | RAD1901-d4, HY-19822S, CS-1047123 | PubChem[3], MedChemExpress[2] |

| IC₅₀ for ERα | 48 nM | MedChemExpress[2], InvivoChem[4] |

| IC₅₀ for ERβ | 870 nM | MedChemExpress[2], InvivoChem[4] |

Safety and Hazard Information

Table 2: Summary of Hazard and Precautionary Statements for Elacestrant

| Hazard Statement | Precautionary Statement | Source |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. | DC Chemicals[6] |

| H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. | DC Chemicals[6] |

Based on the available information, Elacestrant-d4 should be handled as a potentially hazardous compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Experimental Protocols for Safe Handling

Adherence to strict laboratory protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following workflow outlines the necessary steps for gowning and de-gowning when handling Elacestrant-d4.

Engineering Controls

All work with solid Elacestrant-d4 or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7] Ensure adequate ventilation in the laboratory.[7] A safety shower and eyewash station should be readily accessible.[7]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is critical.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]

-

Skin Contact: Remove contaminated clothing and rinse skin thoroughly with soap and water. Seek medical attention if irritation persists.[6][7]

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Storage and Stability

Proper storage is crucial to maintain the integrity of Elacestrant-d4.

Table 3: Recommended Storage Conditions

| Form | Temperature | Conditions | Duration | Source |

| Solid (Powder) | 4°C | Sealed container, away from moisture and direct sunlight | - | MedChemExpress[7] |

| In Solvent | -80°C | Sealed container, away from moisture | 6 months | MedChemExpress[7] |

| In Solvent | -20°C | Sealed container, away from moisture | 1 month | MedChemExpress[7] |

Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[6]

Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.[6]

Disposal Considerations

All waste materials contaminated with Elacestrant-d4 should be treated as hazardous waste. Dispose of contents and container in accordance with local, state, and federal regulations. Avoid release to the environment.[6]

Toxicological Information

While specific toxicological data for Elacestrant-d4 is limited, the information for the parent compound, Elacestrant, indicates it is harmful if swallowed.[6] As a potent SERD, it is designed to be biologically active at low concentrations. Chronic exposure may have effects on the endocrine system. It is important to handle this compound with the assumption that it is toxic and to minimize all potential exposures.

Conclusion

The safe handling of Elacestrant-d4 is paramount for protecting laboratory personnel and the environment. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this potent compound. A thorough understanding of its properties, the consistent use of appropriate PPE and engineering controls, and preparedness for emergency situations are the cornerstones of a robust safety protocol. As with any research chemical, it is advisable to consult the most recent SDS from the supplier before use.

References

- 1. Buy Elacestrant-d4 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Elacestrant-d4 | C30H38N2O2 | CID 171364431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Elacestrant-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Elacestrant|722533-56-4|MSDS [dcchemicals.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Deuterium Substitution and its Effects on Elacestrant Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a novel, orally bioavailable selective estrogen receptor degrader (SERD), has recently been approved for the treatment of certain types of breast cancer. As with many new therapeutic agents, research into optimizing its pharmacological properties is ongoing. One strategy that has garnered significant interest in drug development is the use of deuterium substitution to favorably alter a drug's pharmacokinetic profile. This technical guide provides an in-depth exploration of the potential and known effects of deuterium substitution on the pharmacokinetics of Elacestrant, leveraging available data and established principles of medicinal chemistry and drug metabolism.

While direct comparative pharmacokinetic data between deuterated and non-deuterated Elacestrant is not publicly available in extensive clinical studies, the consistent use of deuterated Elacestrant (Elacestrant-d4) as an internal standard in clinical pharmacokinetic studies provides strong evidence of its altered physicochemical and metabolic properties. This guide will synthesize the known pharmacokinetics of Elacestrant, the principles of the kinetic isotope effect, and the implications of using a deuterated analog as a standard to provide a comprehensive overview for researchers.

The Kinetic Isotope Effect: A Brief Primer

Deuterium (²H), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (¹H). This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE) . When a C-H bond is broken during a rate-limiting step of a drug's metabolism, substituting hydrogen with deuterium can slow down this process. The practical implications of this for drug development can be significant, potentially leading to:

-

Reduced metabolic clearance: A slower rate of metabolism can lead to a longer drug half-life.

-

Increased systemic exposure (AUC): A slower breakdown of the drug can result in higher overall concentrations in the bloodstream over time.

-

Reduced peak concentrations (Cmax) and potentially altered time to reach peak concentration (Tmax): The absorption profile may be influenced by changes in first-pass metabolism.

-

Formation of fewer metabolites: This could potentially reduce the risk of metabolite-associated toxicities.

Elacestrant Pharmacokinetics and Metabolism

Understanding the metabolic profile of Elacestrant is crucial to predicting the effects of deuteration. Elacestrant is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor, and CYP2A6 and CYP2C9 playing minor roles.[1][2] The main metabolic pathways include N-dealkylation and other oxidative processes.[2]

Key Pharmacokinetic Parameters of Elacestrant

| Parameter | Value | Citation |

| Oral Bioavailability | Approximately 10% | [1][3] |

| Time to Peak Concentration (Tmax) | 1 to 4 hours | [1] |

| Plasma Protein Binding | >99% | [1] |

| Elimination Half-life (t½) | 30 to 50 hours | [1] |

| Metabolism | Primarily by CYP3A4; minor contributions from CYP2A6 and CYP2C9. | [1][2] |

| Excretion | Primarily in feces (82%) and to a lesser extent in urine (7.5%). | [1] |

The Role of Deuterated Elacestrant (Elacestrant-d4) in Pharmacokinetic Studies

In multiple clinical studies investigating the pharmacokinetics of Elacestrant, a deuterated version, specifically Elacestrant-d4, has been used as an internal standard for bioanalytical assays.[3] An internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is a compound that is chemically similar to the analyte but has a different mass, allowing for accurate quantification. The ideal internal standard co-elutes with the analyte but is distinguishable by the mass spectrometer.

The choice of a deuterated version of the drug itself is common practice and is based on the premise that its chemical and physical behavior during sample preparation and analysis will be very similar to the non-deuterated drug, but its different mass allows for separate detection. This use implicitly confirms that Elacestrant-d4 has been synthesized and characterized. While these studies do not report the pharmacokinetic profile of Elacestrant-d4 itself, its use is a strong indicator that its properties are sufficiently different to not interfere with the measurement of the parent drug.

Experimental Protocols: Quantification of Elacestrant in Human Plasma

The following is a summary of the bioanalytical method used in clinical studies to quantify Elacestrant concentrations in human plasma, which utilizes Elacestrant-d4 as an internal standard.[3]

Objective: To accurately measure the concentration of Elacestrant in human plasma samples.

Methodology:

-

Sample Preparation: Plasma samples are subjected to a protein precipitation or liquid-liquid extraction procedure to remove interfering substances. A known concentration of the internal standard, Elacestrant-d4, is added to each sample before extraction.

-

Chromatographic Separation: The extracted samples are injected into an Acquity UPLC BEH Shield RP18 column (50 × 2.1 mm, 1.7 μm). A gradient elution is performed using a mobile phase consisting of acetonitrile and 0.1% formic acid in water at a flow rate of 0.8 ml/min. This separates Elacestrant and Elacestrant-d4 from other components in the sample.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (Sciex 5000). The concentrations are determined using multiple reaction monitoring (MRM) in positive ion mode.

-

Elacestrant Transition: m/z 459.35 → 268.15

-

Elacestrant-d4 Transition: m/z 463.35 → 272.23

-

-

Quantification: The peak area ratio of Elacestrant to Elacestrant-d4 is used to calculate the concentration of Elacestrant in the original plasma sample, based on a standard calibration curve.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

References

A Technical Guide to Elacestrant-d4-1 for In Vitro Breast Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a novel, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the management of estrogen receptor-positive (ER+), HER2-negative advanced or metastatic breast cancer.[1] Its deuterated form, Elacestrant-d4-1, serves as a valuable tool for in vitro research, enabling precise investigations into its mechanism of action and efficacy in various breast cancer cell line models. This technical guide provides an in-depth overview of this compound, focusing on its application in preclinical breast cancer research, with detailed experimental protocols and a summary of its effects on signaling pathways.

Elacestrant distinguishes itself by not only antagonizing the estrogen receptor but also promoting its degradation through the proteasomal pathway.[2][3] This dual mechanism of action makes it effective against breast cancers harboring ESR1 mutations, a common driver of resistance to conventional endocrine therapies.[3][4] Furthermore, preclinical studies have demonstrated its activity in models resistant to CDK4/6 inhibitors.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro activity of Elacestrant in breast cancer cell lines. It is important to note that "this compound" is the deuterium-labeled version of Elacestrant. Deuterium substitution is primarily used to alter pharmacokinetic profiles for in vivo studies and is not expected to change the in vitro biological activity. The data presented here is for the parent compound, Elacestrant.

Table 1: Receptor Binding and Cell Proliferation Inhibition

| Parameter | Target/Cell Line | Condition | Value | Reference |

| IC50 | Estrogen Receptor α (ERα) | - | 48 nM | [2][7][8] |

| IC50 | Estrogen Receptor β (ERβ) | - | 870 nM | [2][7][8] |

| EC50 | MCF-7 | Estradiol (E2)-stimulated proliferation | 4 pM | [2] |

| IC50 | MCF-7 | Proliferation | ~10-fold higher than fulvestrant | [9] |

| IC50 | MCF7-LTEDY537C | Proliferation | ~100 nM | [9] |

Table 2: Effect on ER Protein Expression and Target Gene Modulation

| Cell Line | Treatment | Duration | Effect | Reference |

| MCF-7, T47D, CAMA-1 | Elacestrant (dose-dependent) | 24 or 48 hours | Marked decrease in ER protein expression, similar to fulvestrant | [2][3] |

| MCF-7, T47D | Elacestrant (0.01, 0.1, 1.0 µM) | Not specified | Decreased expression of progesterone receptor (PGR) | [2][3] |

Signaling Pathways and Mechanisms of Action

Elacestrant's primary mechanism of action is the degradation of the estrogen receptor alpha (ERα), which disrupts downstream signaling pathways crucial for the proliferation of ER+ breast cancer cells.

Caption: Mechanism of Elacestrant in ER+ Breast Cancer Cells.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the efficacy of this compound.

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.

Caption: Workflow for CellTiter-Glo® Viability Assay.

Protocol:

-

Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in their respective growth media.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.001 nM to 10 µM). Include a vehicle control (e.g., DMSO). For studies on estrogen-dependent proliferation, supplement the media with 17β-estradiol (E2) at a final concentration of 10 pM or 1 nM.[3]

-

Incubation: Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot for ERα Degradation

This technique is used to detect and quantify the levels of ERα protein following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF-7, T47D, CAMA-1) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 24 to 48 hours.[2][3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the ERα protein levels to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for ER Target Gene Expression

This method measures the mRNA expression levels of genes regulated by the estrogen receptor, such as the progesterone receptor (PGR) and Trefoil Factor 1 (TFF1), to assess the downstream effects of this compound.

Protocol:

-

Cell Treatment and RNA Extraction: Treat breast cancer cells with this compound as described for the Western blot protocol. Extract total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (e.g., PGR, TFF1) and a reference gene (e.g., GAPDH).

-

Data Analysis: Analyze the results using the 2-ΔΔCT method to determine the relative fold change in gene expression in treated cells compared to vehicle-treated controls.[3]

Conclusion

This compound is an indispensable research tool for investigating the molecular mechanisms of a new class of endocrine therapies for breast cancer. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust in vitro studies to further elucidate the therapeutic potential of Elacestrant and to explore its efficacy in various preclinical models of breast cancer. The ability of Elacestrant to effectively degrade ERα, especially in the context of resistance-conferring mutations, underscores its clinical significance and the importance of continued research in this area.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Elacestrant (RAD1901) is an Orally Available Estrogen Receptor Degrader | MedChemExpress [medchemexpress.eu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OUH - Protocols [ous-research.no]

Methodological & Application

Application Note: High-Throughput Quantification of Elacestrant in Human Plasma Using Elacestrant-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of elacestrant in human plasma. Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of ER-positive, HER2-negative advanced or metastatic breast cancer.[1][2] This method employs a stable isotope-labeled internal standard, Elacestrant-d4, to ensure high accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies and clinical trial sample analysis.

Introduction

Elacestrant is a novel, nonsteroidal SERD that functions by binding to estrogen receptor-alpha (ERα), leading to its degradation via the proteasomal pathway.[1][3] This disruption of ER signaling inhibits the proliferation of estrogen-dependent cancer cells.[4][5] Elacestrant has demonstrated antitumor activity in models resistant to other endocrine therapies, including those with ESR1 mutations.[1][6] Accurate quantification of elacestrant in biological matrices is crucial for pharmacokinetic assessments and for understanding its disposition in the body. The use of a stable isotope-labeled internal standard like Elacestrant-d4 is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variability in sample preparation and matrix effects.[7] This document provides a detailed protocol for the extraction and analysis of elacestrant from human plasma.

Signaling Pathway of Elacestrant

Elacestrant exerts its therapeutic effect by directly targeting the estrogen receptor signaling pathway. In ER+ breast cancer, the binding of estrogen to ERα triggers a conformational change, leading to receptor dimerization, nuclear translocation, and the activation of gene transcription that promotes tumor growth. Elacestrant competitively binds to ERα and induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the overall levels of ERα, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[3][8]

Experimental Protocol

This protocol is intended for the quantitative analysis of elacestrant in K3-EDTA human plasma.

1. Materials and Reagents

-

Elacestrant analytical standard

-

Elacestrant-d4 internal standard[9]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water with 0.1% Formic Acid (LC-MS grade)

-

Human Plasma (K3-EDTA)

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of elacestrant and Elacestrant-d4 in methanol.

-

Working Standard Solutions: Serially dilute the elacestrant stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the Elacestrant-d4 stock solution with acetonitrile to achieve a final concentration that yields a robust signal.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject onto the LC-MS/MS system.

LC-MS/MS Method

Table 1: Chromatographic Conditions

| Parameter | Value |

| UPLC System | Acquity UPLC System or equivalent |

| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)[4][5] |

| Mobile Phase | Isocratic Elution (Specific composition to be optimized, typically a mixture of Acetonitrile and Water with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min[4][5] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Sciex 5000 Mass Spectrometer or equivalent[10] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Elacestrant) | m/z 459.35 → 268.15[10] |

| MRM Transition (Elacestrant-d4) | m/z 463.35 → 272.23[10] |

| Collision Energy (CE) | To be optimized for the specific instrument |

| Declustering Potential (DP) | To be optimized for the specific instrument |

Method Validation Parameters

A summary of typical method validation results is presented below. These values are illustrative and should be confirmed in the end-user's laboratory.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.300 to 300 ng/mL[11] |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | 99.20% to 101.30%[5] |

| Limit of Detection (LOD) | 0.3 µg/mL (in pharmaceutical formulations)[5] |

| Limit of Quantitation (LOQ) | 1.0 µg/mL (in pharmaceutical formulations)[5] |

Experimental Workflow

The overall workflow for the quantification of elacestrant in plasma samples is depicted below.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of elacestrant in human plasma. The use of the stable isotope-labeled internal standard, Elacestrant-d4, ensures the accuracy and robustness of the assay. This protocol is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of elacestrant in a research or clinical trial setting.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]

- 3. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 4. QUANTITATIVE ANALYSIS OF ELACESTRANT IN PHARMACEUTICAL DOSAGE FORMS BY ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH EMPHASIS ON STABILITY ASSESSMENT | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]

- 5. researchgate.net [researchgate.net]

- 6. A phase 1b study evaluating the effect of elacestrant treatment on estrogen receptor availability and estradiol binding to the estrogen receptor in metastatic breast cancer lesions using 18F-FES PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elacestrant-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 8. trustedpharmaguide.com [trustedpharmaguide.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Elacestrant-d4 in Drug Metabolism and Cytochrome P450 Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Elacestrant-d4 as an internal standard in studies investigating the drug metabolism and cytochrome P450 (CYP) interactions of Elacestrant.

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Understanding its metabolic fate and potential for drug-drug interactions is crucial for its safe and effective use. Elacestrant is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor, and minor roles played by CYP2A6 and CYP2C9.[1][3]

Elacestrant-d4, a deuterated isotopologue of Elacestrant, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its nearly identical physicochemical properties to Elacestrant ensure similar extraction recovery and chromatographic behavior, while its mass shift allows for distinct detection, enabling accurate quantification in complex biological matrices.[4]

Data Presentation

| Metabolic Pathway | Enzyme(s) Involved | Notes |

| Primary Metabolism | CYP3A4 | Major contributing enzyme to the metabolism of Elacestrant.[1][3] |